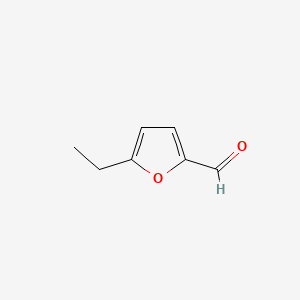

5-Ethyl-2-furaldehyde

Beschreibung

Overview and Significance in Furan (B31954) Chemistry

5-Ethyl-2-furaldehyde, a derivative of furan, holds a notable position in the field of organic chemistry, particularly within the study of furanoids. Its structure, which includes an ethyl group at the 5-position of the furan ring, gives it distinct chemical properties that make it a valuable compound for various synthetic applications. This compound is a part of the broader class of furan derivatives, which are recognized for their potential as platform chemicals derived from renewable biomass resources. researchgate.net

The presence of both an aldehyde functional group and a substituted furan ring allows this compound to participate in a wide array of chemical reactions. These include oxidation to form 5-ethyl-2-furancarboxylic acid, reduction to 5-ethyl-2-furfuryl alcohol, and various substitution reactions. Its versatility makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

In the context of biorefining, furan derivatives like this compound are gaining attention as sustainable alternatives to petroleum-based chemicals. The conversion of lignocellulosic biomass into platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) opens up pathways for the synthesis of substituted furans like this compound. nih.gov This positions the compound within the growing field of green chemistry and the development of a bio-based economy.

Historical Context of Furaldehyde Research

The study of furaldehydes is intrinsically linked to the history of furfural (B47365), the parent compound of this chemical family. Furfural was first isolated in 1821 by the German chemist Johann Wolfgang Döbereiner. wikipedia.org However, it was the Scottish chemist John Stenhouse in 1840 who discovered that furfural could be produced from various agricultural materials, and he determined its empirical formula. wikipedia.org The name "furfurol" was coined in 1845 by George Fownes. wikipedia.org

The correct chemical structure of furfural was proposed in 1886, and by 1887, it was inferred that furfural derivatives contained a furan nucleus. wikipedia.org The commercial production of furfural began in 1922 by the Quaker Oats Company, utilizing oat hulls as a raw material. wikipedia.orgbritannica.com This development was a significant milestone, demonstrating the industrial potential of agricultural residues and paving the way for research into a wide range of furan derivatives. britannica.com

While specific details on the first synthesis of this compound are not extensively documented in early literature, its discovery and study are a direct result of the broader advancements in furan chemistry that occurred throughout the 20th century. The systematic investigation of substituted furan aldehydes, driven by the industrial availability of furfural, led to the characterization and synthesis of compounds like this compound. The development of analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy was crucial for its precise identification and structural confirmation.

Current Research Landscape and Future Directions

Current research on this compound is multifaceted, with a significant focus on its role in the production of biofuels and bio-based chemicals. Scientists are exploring efficient catalytic pathways to upgrade biomass-derived compounds into valuable products. For instance, research has demonstrated the conversion of this compound to 2-ethyl-5-methylfuran (B167692), a potential biofuel candidate. researchgate.net This process often involves hydrogenation and hydrogenolysis reactions over nickel-based catalysts. researchgate.net

The catalytic upgrading of bio-oil, which can contain furan derivatives, is another active area of investigation. Studies have shown that under specific conditions with catalysts like Ni/ZrO2, compounds such as this compound can be converted into hydrocarbons suitable for diesel and jet fuel. researchgate.net

Future research is likely to concentrate on several key areas:

Development of more efficient and selective catalysts: The goal is to improve the yield and purity of desired products from this compound and other biomass-derived furans, while minimizing the formation of byproducts. acs.orgfrontiersin.org

Process optimization for industrial-scale production: Research will aim to develop cost-effective and scalable processes for the conversion of biomass into this compound and its subsequent upgrading.

Exploration of new applications: As a versatile platform chemical, this compound has the potential to be a building block for a wider range of specialty chemicals, polymers, and pharmaceuticals. Further research will likely uncover novel synthetic routes and applications for this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADGZBXFWQHBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177643 | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-10-4 | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYH2MYA6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 5 Ethyl 2 Furaldehyde

Established Synthetic Pathways

Established methods for the synthesis of 5-ethyl-2-furaldehyde primarily involve catalytic and non-catalytic transformations of furan (B31954) derivatives and the processing of biomass-derived feedstocks.

Catalytic and Non-Catalytic Approaches

Non-catalytic approaches for the synthesis of this compound are less common but can be achieved under specific high-temperature and high-pressure conditions, often in the context of biomass conversion.

Conversion of Bio-oil Components

This compound is a naturally occurring compound found in bio-oil, the liquid product of biomass pyrolysis or hydrothermal liquefaction (HTL). researchgate.netdoi.org During HTL, lignocellulosic biomass is subjected to high temperatures (200-450 °C) and pressures (5-28 MPa) in the presence of water. researchgate.net Under these conditions, the complex biopolymers (cellulose, hemicellulose, and lignin) break down into a variety of smaller molecules, including furan derivatives. The formation of this compound in this process is believed to occur through a series of reactions including hydrolysis, dehydration, and cyclization of the constituent sugars and other intermediates. researchgate.net The presence of this compound in bio-oil makes it a potential feedstock for the isolation of this valuable chemical, although its separation from the complex mixture remains a challenge.

Precursor-based Formations (e.g., from 5-methyl-2-furaldehyde)

The synthesis of this compound can also be achieved through the chemical modification of other readily available furanic precursors. One plausible, though not explicitly detailed in the provided search results, synthetic route involves the conversion of 5-methyl-2-furaldehyde. A potential strategy for this transformation is a two-step process beginning with the reduction of the aldehyde group of 5-methyl-2-furaldehyde to a hydroxymethyl group, followed by conversion of the hydroxyl group to a leaving group (e.g., a halide) and subsequent nucleophilic substitution with a methyl nucleophile (e.g., a Grignard reagent or an organocuprate). A more direct, albeit speculative, approach could involve a Wittig-type reaction on 5-methyl-2-furaldehyde to introduce an additional carbon atom, followed by reduction of the resulting double bond. However, specific experimental details for this transformation are not available in the provided search results. A well-documented procedure exists for the synthesis of the precursor, 5-methylfurfural (B50972), from sucrose. orgsyn.org

Novel Synthetic Protocols and Innovations

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, with an emphasis on green chemistry principles and the use of advanced technologies.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of furan derivatives. This includes the use of renewable feedstocks, environmentally benign solvents, and biocatalysis.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as green alternatives to traditional petroleum-based solvents. researchgate.netnih.gov 2-MeTHF, which can be produced from furfural (B47365) or levulinic acid, offers advantages such as lower water miscibility, which can simplify product separation and reduce waste. researchgate.netnih.gov The use of ionic liquids as both catalysts and solvents in the conversion of biomass to furan derivatives is another promising green approach. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While specific biocatalytic routes for the direct synthesis of this compound are not detailed in the provided results, research on the enzymatic conversion of similar furan compounds, such as the reduction of 5-(hydroxymethyl)furfural (HMF), suggests the potential for developing enzymatic pathways for this compound production. rsc.orguni-greifswald.denih.govresearchgate.netnih.gov For example, alcohol dehydrogenases have been successfully used for the reduction of the aldehyde group in HMF. rsc.org

Utilization of Supercritical Fluids in Synthesis

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive media for chemical reactions due to their unique properties, including tunable density, high diffusivity, and miscibility with gases. niscpr.res.in While the direct synthesis of this compound in supercritical fluids is not explicitly reported in the provided search results, the use of scCO₂ as a solvent for various chemical transformations, including hydrogenations and oxidations, is well-established. niscpr.res.in One study details the conversion of this compound in supercritical cyclohexane (B81311), highlighting the potential of supercritical fluids as a reaction medium for transformations involving this compound. researchgate.net The use of scCO₂ as a green solvent could offer advantages in terms of product separation and catalyst recycling in the synthesis of this compound.

Chemical Transformations and Derivatizations of this compound

This compound is a versatile chemical intermediate that undergoes a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions can be broadly categorized into those involving the aldehyde functional group, modifications of the furan ring, and the synthesis of polyfunctionalized heterocyclic compounds.

Reactions involving the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for chemical reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds, as well as reduction to an alcohol.

The condensation reaction of this compound with primary amines yields Schiff bases, also known as imines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, often with a catalytic amount of acid. The formation of the azomethine group (-C=N-) is a key transformation in organic synthesis, leading to compounds with a wide array of applications.

A representative reaction is the synthesis of a Schiff base from this compound and p-toluidine. The reaction is generally carried out in a solvent like ethanol (B145695) and can be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration process. The resulting Schiff base, N-((5-ethylfuran-2-yl)methylene)-4-methylaniline, is a stable crystalline solid.

Table 1: Synthesis of a Representative Schiff Base from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | p-Toluidine | N-((5-ethylfuran-2-yl)methylene)-4-methylaniline | Ethanol, reflux, catalytic acetic acid |

The selective hydrogenation of the aldehyde group in this compound to a hydroxyl group yields 5-ethylfurfuryl alcohol. This transformation is of significant interest as it converts the aldehyde into a primary alcohol, a valuable functional group for further chemical synthesis. Various catalytic systems have been explored for this purpose, with a focus on achieving high selectivity towards the alcohol without affecting the furan ring or the ethyl substituent.

Research on the hydrogenation of furaldehydes has shown that the reaction can be effectively carried out in the gas phase. nih.gov For instance, the hydrogenation of various substituted furaldehydes has been studied, and a reactivity sequence has been established. nih.gov In a coupled dehydrogenation-hydrogenation process, the hydrogenation of the carbonyl group is proposed to occur through a nucleophilic mechanism. nih.gov The reaction conditions, including temperature, pressure, and catalyst choice, are crucial in determining the product distribution. For example, nickel-based catalysts have been shown to be effective for the hydrogenation of furfural. mdpi.com

Table 2: Catalytic Hydrogenation of Furaldehydes

| Furaldehyde Derivative | Product | Catalyst | Reaction Type |

|---|---|---|---|

| This compound | 5-Ethylfurfuryl alcohol | Au-Cu/CeO₂ | Gas-phase coupled dehydrogenation-hydrogenation |

| Furfural | Furfuryl alcohol | Nickel-based | Vapor-phase hydrogenation |

This compound can participate in aldol (B89426) condensation reactions with ketones and other carbonyl compounds containing α-hydrogens. This carbon-carbon bond-forming reaction is a powerful tool for building larger molecules and is typically catalyzed by a base. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The aldol condensation of furfural with 2-butanone (B6335102) has been investigated using magnesium-aluminum mixed oxides as heterogeneous catalysts. mdpi.com This reaction can yield branched-chain C9 products which are of interest as bio-jet fuel precursors. mdpi.com The reaction conditions, such as the molar ratio of reactants, catalyst loading, and temperature, significantly influence the conversion of the furaldehyde and the selectivity towards the desired aldol products. mdpi.com A plausible reaction pathway involves the formation of a methylene (B1212753) enolate ion from 2-butanone, which then reacts with the furaldehyde. mdpi.com

Table 3: Aldol Condensation of Furfural with 2-Butanone

| Furaldehyde Reactant | Ketone Reactant | Catalyst | Key Products |

|---|---|---|---|

| Furfural | 2-Butanone | Magnesium-aluminum mixed oxides | Branched-chain C9 ketones |

Modifications of the Furan Ring

The furan ring in this compound can also undergo chemical transformations, although it is generally less reactive than the aldehyde group. These reactions often require specific reagents and conditions to overcome the aromatic stability of the furan ring.

One of the key reactions involving the furan ring is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (the furan) and a dienophile. This reaction is a powerful method for the synthesis of six-membered rings and has been explored for various furan derivatives. The reactivity of the furan in a Diels-Alder reaction is influenced by the substituents on the ring. While electron-donating groups enhance the reactivity of the furan as a diene, electron-withdrawing groups, such as the aldehyde group in this compound, can decrease its reactivity.

However, Diels-Alder reactions of furan derivatives with dienophiles like N-phenylmaleimide have been studied. nih.govresearchgate.net The reaction leads to the formation of oxanorbornene adducts. The conditions for these reactions, including solvent and temperature, can influence the reaction rate and the stereoselectivity of the product. mdpi.com

Table 4: Diels-Alder Reaction of Furan Derivatives

| Furan Diene | Dienophile | Product Type |

|---|---|---|

| Furan-containing polystyrene | N-phenylmaleimide | Oxanorbornene adduct |

| 2,5-Bis(hydroxymethyl)furan | N-phenylmaleimide derivatives | Diels-Alder adducts |

Synthesis of Polyfunctionalized Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of a variety of polyfunctionalized heterocyclic compounds. These multi-component reactions are highly efficient in building molecular complexity in a single step.

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). wikipedia.orgtaylorandfrancis.com This reaction is typically catalyzed by an acid. 5-Aryl-2-furaldehydes, a class of compounds that includes this compound, have been successfully employed in the Biginelli reaction to produce a series of novel DHPMs. osi.lv The use of carbohydrate-derived 5-substituted-2-furaldehydes in the Biginelli reaction has also been reported, highlighting the utility of biorenewable feedstocks in the synthesis of pharmacologically relevant molecules. nih.gov

Table 5: Biginelli Reaction with 5-Substituted-2-furaldehydes

| Aldehyde Component | β-Ketoester | Urea/Thiourea | Catalyst | Product |

|---|---|---|---|---|

| 5-Aryl-2-furaldehydes | Ethyl acetoacetate | Urea or Thiourea | FeCl₃·6H₂O | Ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates |

| 5-Substituted-2-furaldehydes | Ethyl acetoacetate | Urea | Gluconic acid aqueous solution | 3,4-Dihydropyrimidin-2(1H)-ones |

Development of Novel Fluorescent Probes

The intrinsic chemical properties of this compound, particularly the reactivity of its aldehyde group, make it a valuable building block for the synthesis of sophisticated fluorescent molecules. Research in this area has led to the development of new fluorescent probes based on the 3-(2-benzoxazol-5-yl)alanine skeleton. These probes are significant for their potential applications in biophysical studies and as markers in complex biological systems.

The synthesis of these novel fluorescent probes involves the condensation of this compound with an appropriate amino- and hydroxyl-substituted phenylalanine derivative, such as N-(tert-butoxycarbonyl)-3-amino-4-hydroxy-L-phenylalanine methyl ester. This reaction is followed by an oxidative cyclization to form the benzoxazole (B165842) ring system, which is a core component of the fluorophore. The ethyl group at the 5-position of the furan ring, originating from the initial aldehyde, influences the electronic and photophysical properties of the final probe.

While detailed photophysical data for the specific probe derived from this compound is found within specialized literature, the general characteristics of this class of compounds can be summarized. The benzoxazole moiety linked to the furan ring forms a conjugated system that is responsible for the molecule's fluorescence. The specific absorption and emission wavelengths, as well as the quantum yield of the fluorescence, are influenced by the nature of the substituent at the 5-position of the furan ring.

The following table provides a generalized overview of the expected photophysical properties of fluorescent probes derived from 5-substituted-2-furaldehydes, based on the broader class of 3-(2-benzoxazol-5-yl)alanine derivatives.

| Property | Description |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

| Note: Specific values for the this compound derivative are contingent on the solvent and local chemical environment. |

The development of such probes underscores the utility of this compound as a versatile starting material in the synthesis of high-value, functional molecules for scientific research.

Advanced Analytical Characterization Techniques for 5 Ethyl 2 Furaldehyde and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural analysis of 5-Ethyl-2-furaldehyde, providing detailed information about its chemical bonds, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Research Findings: In the ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) is highly deshielded and appears as a distinct singlet in the downfield region, typically around 9.5-9.6 ppm. The protons on the furan (B31954) ring appear as doublets, with the proton at the C3 position coupling to the C4 proton. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is the most downfield signal, typically observed around 177-178 ppm. The carbons of the furan ring appear in the aromatic region (approx. 110-165 ppm), with the carbon atoms attached to the oxygen and the electron-withdrawing aldehyde group (C2 and C5) showing the most downfield shifts. The aliphatic carbons of the ethyl group appear in the upfield region.

¹H and ¹³C NMR Chemical Shift Data for this compound

Note: Data is predicted based on the analysis of the parent compound 2-furaldehyde and known substituent effects. Exact values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.55 (singlet) | ~177.5 |

| Furan H3 | ~7.25 (doublet) | ~122.0 |

| Furan H4 | ~6.30 (doublet) | ~110.2 |

| Ethyl (-CH₂) | ~2.85 (quartet) | ~21.5 |

| Ethyl (-CH₃) | ~1.30 (triplet) | ~12.1 |

| Furan C2 | - | ~152.9 |

| Furan C5 | - | ~164.5 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method used for volatile compounds like this compound, often in conjunction with Gas Chromatography (GC-MS).

Research Findings: In the EI-MS spectrum of this compound, the molecular ion peak ([M]⁺) is observed at m/z 124, corresponding to its molecular weight. nih.gov A prominent peak is typically seen at m/z 109, which corresponds to the loss of a methyl group ([M-15]⁺) from the ethyl substituent. nih.gov Another significant fragmentation pathway involves the loss of the entire aldehyde group (-CHO), resulting in a fragment at m/z 95. nih.gov The base peak, which is the most intense peak in the spectrum, is often the m/z 109 fragment.

Key Mass Spectrometry Fragments for this compound

| m/z Ratio | Fragment Identity | Description |

| 124 | [C₇H₈O₂]⁺ (Molecular Ion) | The intact ionized molecule. |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 95 | [M - CHO]⁺ | Loss of the formyl radical. |

For detecting minute quantities of this compound in complex matrices such as food and environmental samples, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Research Findings: UPLC-MS/MS methods have been successfully developed for the simultaneous analysis of multiple furanic compounds, including 5-hydroxymethylfurfural (B1680220) and 2-furaldehyde, in products like honey, brandy, and insect-based foods. chemicalbook.comnist.govnist.gov These methods demonstrate excellent sensitivity, with low limits of quantification (LOQ), often in the micrograms per kilogram (µg/kg) or parts-per-billion range. nist.gov The technique utilizes a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound at m/z 125) which is selected and fragmented to produce specific product ions. This transition is highly specific and is monitored for quantification, minimizing interference from the sample matrix. This approach is crucial for trace analysis where high background noise can obscure the analyte signal.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique typically used for large, non-volatile molecules. However, its application to small molecules like this compound can be enhanced through in-situ chemical derivatization, which improves ionization efficiency and detection sensitivity.

Research Findings: The analysis of aldehydes by MALDI-MS is often challenging due to their relatively low ionization efficiency. To overcome this, derivatization reagents that introduce a permanent positive charge (a "charge tag") onto the analyte are employed. Reagents such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP) contain a hydrazide moiety that reacts specifically with the aldehyde group of this compound to form a stable hydrazone. sigmaaldrich.com This derivative incorporates a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) group, respectively, which significantly enhances its ionization and detection in the positive-ion mode of MALDI-MS. sigmaaldrich.com This on-tissue or in-situ derivatization allows for highly sensitive detection and imaging of aldehydes directly from complex biological samples. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Research Findings: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov A strong, sharp peak is observed in the region of 1670-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aldehyde conjugated to an aromatic ring. The presence of the aldehyde is further confirmed by two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The furan ring itself shows characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-O-C stretching around 1020-1250 cm⁻¹. The ethyl group is identified by C-H stretching vibrations just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970, 2880 | C-H Stretch (sp³) | Ethyl Group (-CH₂CH₃) |

| ~2820, 2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1675 | C=O Stretch (Conjugated) | Aldehyde (-CHO) |

| ~1570 | C=C Stretch | Furan Ring |

| ~1020 | C-O-C Stretch | Furan Ring Ether |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the furan ring and carbonyl group in this compound.

Research Findings: The conjugated system of this compound, which encompasses the furan ring and the aldehyde group, gives rise to a strong absorption band in the ultraviolet region. Studies on the parent compound, 2-furaldehyde, show a characteristic absorption maximum (λmax) at approximately 277-279 nm. The presence of the electron-donating ethyl group at the C5 position acts as an auxochrome, which is expected to cause a slight bathochromic (red) shift to a longer wavelength. Therefore, the λmax for this compound is anticipated to be slightly above 280 nm. This characteristic absorption allows for the quantification of the compound in solution using the Beer-Lambert law.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a structural fingerprint for chemical identification. nih.gov The technique is based on the inelastic scattering of monochromatic light, typically from a laser source. nih.gov When the laser light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. nih.gov

The resulting Raman spectrum is a plot of the intensity of the scattered light versus the energy shift, typically expressed in wavenumbers (cm⁻¹). This spectrum provides a unique fingerprint corresponding to the molecular composition of the sample. nih.gov For this compound, the spectrum would be characterized by vibrational modes associated with its specific functional groups: the furan ring, the aldehyde group, and the ethyl substituent.

Table 1: Expected Characteristic Raman Shifts for this compound based on Furfural (B47365) Analysis

| Raman Shift (cm⁻¹) | Vibrational Origin (in Furfural) | Corresponding Functional Group |

|---|---|---|

| 1670 | C-O Vibration | Aldehyde (C=O stretch) |

| 1474 | C-O Vibration | Furan Ring |

| 1393 | C-O Vibration | Furan Ring |

| 1366 | C-O Vibration | Furan Ring |

Data inferred from analysis of the parent compound furfural. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for the analysis of furanic compounds. researchgate.net The choice between these techniques often depends on the volatility and thermal stability of the analytes and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of furanic compounds, including derivatives of 2-furaldehyde. researchgate.net It is particularly suitable for non-volatile or thermally labile compounds. The method involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, leading to the separation of the constituent molecules.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of furanic aldehydes. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a more organic solvent like acetonitrile. researchgate.netresearchgate.net

Research on related furanic compounds demonstrates the effectiveness of RP-HPLC for quantitative analysis. For instance, a validated method for 5-hydroxymethyl-2-furaldehyde (HMF) showed excellent linearity (R² = 0.9999) and average recovery values of 98 ± 2%. researchgate.net Another method developed for HMF and furfural in beverages used a C-18 column with an isocratic elution of an acetonitrile-water mobile phase, achieving detection limits of 0.005 μg mL⁻¹. researchgate.net These studies underscore the capability of RP-HPLC to provide sensitive and accurate quantification of furan aldehydes.

Table 2: Typical RP-HPLC Conditions for Furanic Aldehyde Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | C18 | Macroreticular PLRP-S |

| Mobile Phase | Acetonitrile / Water | Phosphate Buffer |

| Elution Mode | Isocratic | Isocratic |

| Application | Determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde | Analysis of L-ascorbic acid degradation products |

Data compiled from multiple sources on related furanic compounds. researchgate.netnih.gov

Ultraviolet (UV) detection is commonly paired with HPLC for the analysis of furanic compounds due to the presence of chromophores in their molecular structures. The conjugated system of the furan ring and the aldehyde group in this compound allows for strong UV absorbance at specific wavelengths.

For related analytes like 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde, UV detection is frequently set at or around 280 nm. researchgate.netshimadzu.com Other analyses have utilized wavelengths of 210 nm and 275 nm for HMF. sielc.com The choice of wavelength is crucial for achieving selectivity and sensitivity for the target analyte within a given sample matrix.

Table 3: UV Detection Wavelengths for Furanic Compounds

| Compound | Detection Wavelength (nm) |

|---|---|

| 2-Furaldehyde (Furfural) | 280 |

| 5-Hydroxymethyl-2-furaldehyde (HMF) | 280, 275, 210 |

| Furfuryl alcohol | 220 |

| 2-Acetylfuran | 280 |

Data compiled from multiple sources. researchgate.netshimadzu.comsielc.com

For more complex matrices or when unambiguous identification is required, HPLC can be coupled with a mass spectrometer (HPLC-MS). This hyphenated technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. While HPLC-UV relies on retention time and UV absorbance for identification, HPLC-MS provides an additional layer of confirmation through the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns. This allows for the definitive identification and quantification of this compound, even at trace levels or in the presence of co-eluting compounds. Mass spectrometry is recognized as a key analytical technique for components in complex mixtures that may contain furanic compounds. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. nist.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas mobile phase (such as helium or nitrogen), interacts with the stationary phase lining the column. nist.govrsc.org

The NIST (National Institute of Standards and Technology) Chemistry WebBook provides specific retention data for this compound. Its Kovats Retention Index (RI), a relative measure of retention time, is listed as 1032 on a standard non-polar column (DB-1). nist.govnist.gov This index is a standardized value that helps in the identification of compounds across different GC systems. The analysis was performed on a capillary column with a defined temperature program, which is crucial for achieving reproducible results. nist.gov

Table 4: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value / Description |

|---|---|

| Compound | This compound |

| Column Type | Capillary |

| Stationary Phase | DB-1 (non-polar) |

| Column Length | 60 m |

| Carrier Gas | Helium (He) |

| Temperature Program | 40°C to 280°C at 2 K/min |

| Kovats Retention Index (I) | 1032 |

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

GC-MS for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. itjfs.com The process involves a gas chromatograph, which separates components of a sample based on their different boiling points and affinities for the stationary phase of the capillary column. nist.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. upc.edu This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govnist.gov

The identification of this compound in a sample is confirmed by matching both its retention time from the GC and its mass spectrum with that of a known standard. itjfs.com The NIST Chemistry WebBook provides reference mass spectra and gas chromatography data for this compound, which are essential for this verification process. nist.govnist.gov

Below is a table summarizing typical GC-MS parameters for the analysis of furanic compounds, including this compound.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phase | DB-1 or Rtx-5MS (non-polar) | itjfs.comnist.gov |

| Column Length | 30 m - 60 m | itjfs.comnist.gov |

| Carrier Gas | Helium (He) | itjfs.comnist.gov |

| Injection Mode | Split or Splitless | gcms.cz |

| Temperature Program | Initial hold at a lower temperature (e.g., 40-50°C), followed by a ramp up to a final temperature (e.g., 250-280°C). | nist.govhpst.cz |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (e.g., Quadrupole) | itjfs.com |

GC-SCD for Sulfur-Containing Derivatives

For the specific analysis of sulfur-containing derivatives of this compound, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is the technique of choice. gcms.cz This method offers exceptional sensitivity and selectivity for sulfur compounds, even in complex hydrocarbon matrices. hpst.czgcms.cz The SCD works by combusting the eluting compounds from the GC column in a hydrogen-rich flame, which converts sulfur compounds into sulfur monoxide (SO). These SO molecules then react with ozone in a reaction chamber to produce an excited state of sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample. researchgate.net

A key advantage of the SCD is its equimolar response, meaning the detector's response is directly proportional to the number of sulfur atoms entering it, regardless of the compound's structure. gcms.czresearchgate.net This simplifies quantification, as a single calibration standard can be used for various sulfur compounds. gcms.cz The technique is highly selective for sulfur over carbon, minimizing interference from the sample matrix. gcms.czresearchgate.net GC-SCD is widely applied in the petroleum and fuels industries to detect and quantify sulfur species according to standard methods like ASTM D5623. hpst.czgcms.cz

Table 2: Key Features of Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

| Feature | Description | Reference |

|---|---|---|

| High Selectivity | Highly specific to sulfur-containing compounds, with minimal interference from hydrocarbon matrices. | gcms.czgcms.cz |

| High Sensitivity | Capable of detecting sulfur at parts-per-billion (ppb) levels. | gcms.cz |

| Equimolar Response | The detector response is proportional to the mass of sulfur, not the molecular structure of the compound. | gcms.czresearchgate.net |

| Linear Response | Provides a linear response over a wide concentration range, ensuring accurate quantification. | hpst.cz |

| Application | Analysis of sulfur compounds in petroleum products, natural gas, and other complex matrices. | gcms.cz |

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is a critical step prior to instrumental analysis to ensure accurate and reliable results. For compounds like this compound, sample preparation often involves extraction, cleanup, and concentration to isolate the analyte from interfering matrix components and to increase its concentration to a level suitable for detection. sigmaaldrich.comobrnutafaza.hr Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties, such as enhanced detectability or better chromatographic behavior. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from a liquid sample. sigmaaldrich.comthermofisher.com It is more efficient and uses significantly less solvent compared to traditional liquid-liquid extraction. sigmaaldrich.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other components of the sample matrix are washed away. The purified analyte is then eluted from the cartridge with a small volume of a suitable solvent. obrnutafaza.hrthermofisher.com

The choice of sorbent depends on the properties of the analyte and the sample matrix. For furanic compounds, which are moderately polar, normal-phase SPE can be employed where the stationary phase is polar (e.g., silica, Florisil) and the sample is loaded in a non-polar solvent. sigmaaldrich.comsigmaaldrich.com

The general steps for SPE are outlined below.

Table 3: The Four Main Steps of Solid-Phase Extraction (SPE)

| Step | Purpose | Description | Reference |

|---|---|---|---|

| 1. Conditioning | To activate the sorbent. | The SPE cartridge is rinsed with a solvent to wet the bonded functional groups of the stationary phase, preparing it for sample interaction. | sigmaaldrich.comsigmaaldrich.com |

| 2. Sample Loading | To retain the analyte. | The liquid sample is passed through the conditioned cartridge. The analyte and some impurities are adsorbed onto the sorbent. | obrnutafaza.hrsigmaaldrich.com |

| 3. Washing | To remove interferences. | A specific solvent is passed through the cartridge to rinse away weakly bound impurities while the analyte of interest remains on the sorbent. | obrnutafaza.hrsigmaaldrich.com |

| 4. Elution | To collect the analyte. | A small volume of a strong solvent is used to disrupt the interactions between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis. | obrnutafaza.hrsigmaaldrich.com |

Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is one of the most common and reliable methods for the analysis of aldehydes and ketones, including this compound. nih.goviomcworld.com DNPH reacts with the carbonyl group of the aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govjst.go.jp

This derivatization offers several analytical advantages. The resulting hydrazone derivatives are highly colored and possess a strong chromophore, making them easily detectable by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. iomcworld.com This significantly enhances the sensitivity of the analysis. jst.go.jp The derivatives are also more stable than the parent aldehydes, facilitating sample storage and analysis. nih.gov The reaction is widely used in various official methods for environmental and industrial monitoring of carbonyl compounds. After derivatization, any unreacted DNPH may need to be removed, which can be accomplished using a purification method such as SPE. jst.go.jp

Table 4: Advantages of DNPH Derivatization for Aldehyde Analysis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Sensitivity | The DNPH derivative has a strong UV absorbance, allowing for detection at low concentrations using HPLC-UV. | iomcworld.com |

| Increased Stability | The resulting 2,4-dinitrophenylhydrazone is more stable than the original aldehyde, reducing analyte loss. | nih.gov |

| Improved Chromatography | The derivative is less volatile and more suitable for reversed-phase HPLC separation. | researchgate.net |

| Specificity | The reaction is specific to carbonyl compounds (aldehydes and ketones). | iomcworld.com |

| Established Method | It is a well-established and widely validated method used in numerous standard analytical protocols. | |

N-Substituted Coumaryl Hydroxylamines as Derivatization Agents

A more recent approach for the derivatization of aldehydes involves the use of novel reagents such as N-substituted coumaryl hydroxylamines. researchgate.net These compounds serve as derivatization agents by reacting with aldehydes, like furfural and its derivatives, to form nitrones under mild conditions. researchgate.net

The primary advantage of using these agents is the excellent analytical properties of the resulting nitrone derivatives, particularly for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). These derivatives exhibit a strong fluorescent response and high ionization efficiency, leading to significantly improved detection limits and analytical performance. researchgate.net This makes them particularly useful for trace-level analysis of furanic aldehydes in complex samples, such as food products. researchgate.net

Table 5: Benefits of N-Substituted Coumaryl Hydroxylamines as Derivatization Agents

| Benefit | Description | Reference |

|---|---|---|

| Mild Reaction Conditions | The derivatization reaction proceeds under gentle conditions. | researchgate.net |

| Excellent Fluorescent Response | The resulting nitrone derivatives are highly fluorescent, enabling sensitive detection by fluorescence-based detectors. | researchgate.net |

| High Ionization Strength | The derivatives are readily ionized, making them ideal for highly sensitive analysis by LC-MS. | researchgate.net |

| Good Chromatographic Performance | The derivatized compounds show good behavior during liquid chromatographic separation. | researchgate.net |

Mechanistic Studies of 5 Ethyl 2 Furaldehyde Formation and Reactivity

Elucidation of Reaction Pathways

The reaction pathways involving 5-Ethyl-2-furaldehyde can be categorized into its formation from biomass-derived precursors and its subsequent reactivity in upgrading processes.

Formation Pathways: While direct mechanistic studies detailing the synthesis of this compound are not extensively documented, its formation can be inferred from the well-established catalytic conversion of C6 sugars (like fructose) in the presence of ethanol (B145695). These processes typically yield 5-ethoxymethylfurfural (EMF) and ethyl levulinate (EL) as major products, and this compound is considered a potential intermediate or byproduct.

A plausible pathway begins with the acid-catalyzed dehydration of fructose (B13574) to form 5-hydroxymethylfurfural (B1680220) (HMF). In an ethanol medium, HMF can undergo etherification to produce EMF. The formation of this compound from these intermediates would likely involve a hydrogenolysis or hydrogenation step to convert the ethoxymethyl or hydroxyl group into an ethyl group. This suggests a multi-step, tandem reaction sequence requiring a bifunctional catalyst with both acid and hydrogenation capabilities.

Dehydration: Fructose → 5-Hydroxymethylfurfural (HMF)

Etherification: HMF + Ethanol → 5-Ethoxymethylfurfural (EMF)

Hydrogenolysis/Reduction: EMF or HMF → this compound

Reactivity Pathways: The reactivity of this compound is primarily centered on its hydrodeoxygenation to produce hydrocarbon fuels. A detailed study of its conversion over a nickel-based catalyst in supercritical cyclohexane (B81311) reveals a sequential reaction pathway. rsc.org

The initial and fastest step is the hydrogenation of the aldehyde group, followed by hydrogenolysis of the resulting hydroxyl group, to form 2-ethyl-5-methylfuran (B167692). rsc.org This preferential hydrogenation of the carbonyl group over the furan (B31954) ring is a common trait observed in furaldehyde chemistry on nickel surfaces, attributed to a perpendicular adsorption mode of the molecule on the catalyst. rsc.org

Following this, the reaction proceeds through several steps:

Furan Ring Hydrogenation: 2-Ethyl-5-methylfuran is hydrogenated to 2-ethyl-5-methyltetrahydrofuran. rsc.org

Ring Opening: The saturated tetrahydrofuran (B95107) ring undergoes a ring-opening reaction via C-O bond cleavage, forming intermediates like 2-heptanone (B89624). rsc.org

Hydrodeoxygenation: The intermediates are further hydrogenated and deoxygenated to yield the final alkane product, n-heptane. rsc.org

Side Reactions: Aldol (B89426) condensation reactions can also occur, where 2-heptanone may self-condense or react with this compound to form larger C13 and C14 hydrocarbons. rsc.org

Role of Catalysts and Reaction Conditions

The selection of catalysts and optimization of reaction conditions are paramount in directing the reaction pathways toward the desired products, whether it is the formation of this compound or its conversion into other chemicals.

Catalysts and Conditions for Formation: The synthesis of this compound from biomass would require catalysts capable of facilitating dehydration, etherification, and hydrogenation/hydrogenolysis.

Acid Catalysts: Brønsted acids (like H₂SO₄) and solid acid catalysts (such as sulfonated polymers, resins, and zeolites) are effective for the initial dehydration of sugars to HMF and subsequent etherification to EMF. nih.govresearchgate.net

Hydrogenation Catalysts: Noble metals (e.g., Pd, Pt, Ru) and non-precious metals (e.g., Ni, Cu) are commonly used for hydrogenation reactions. For the specific conversion of the hydroxymethyl or ethoxymethyl group to an ethyl group, a bifunctional catalyst possessing both acidic and metallic sites would be advantageous.

The table below summarizes catalyst systems used for related conversions of HMF, which could be adapted for the synthesis of this compound.

| Precursor | Target Product(s) | Catalyst System | Key Findings |

| Fructose | 5-Ethoxymethylfurfural (EMF) | p-sulfonic acid calix researchgate.netarene | 88% yield of EMF in 20 minutes at 140°C with microwave heating. rsc.org |

| HMF | 5-Ethoxymethylfurfural (EMF) | Sulfonated Porous Organic Polymer (PDVTA-SO₃H) | 87.5% EMF yield within 30 minutes at 110°C. rsc.orgnih.gov |

| Furfural (B47365) | Ethyl Levulinate (EL) | Mesoporous SO₃H@Ni–Al | Effective conversion using ethanol as a hydrogen donor. acs.org |

Catalysts and Conditions for Reactivity: For the conversion of this compound into alkanes, nickel-based catalysts have proven effective.

Ni/ZrO₂: Used in supercritical cyclohexane at 573 K and 5 MPa H₂, this catalyst showed high activity for converting this compound. In one study, it achieved 78% conversion with 86% selectivity to 2-ethyl-5-methylfuran after just 10 minutes. researchgate.net

Ni/SiO₂: This catalyst has also been noted for its ability to preferentially hydrogenate the carbonyl group of furaldehydes over the furan ring. researchgate.net

The reaction conditions play a crucial role. The use of supercritical cyclohexane as a solvent and a hydrogen source can enhance the reaction rate and influence the product distribution. Temperature and hydrogen pressure are key parameters to control the extent of hydrogenation and prevent unwanted side reactions.

Computational Chemistry and Theoretical Studies

Computational methods provide molecular-level insights into the structure, properties, and reactivity of this compound, complementing experimental findings. Although specific computational studies on this compound are limited, analysis of related furanic compounds provides a strong basis for understanding its behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. DFT calculations on related molecules like furfural have been used to study their adsorption on metal catalyst surfaces, such as Pd(111). google.com These studies reveal that the most stable adsorption configuration involves the furan ring lying flat on the surface. google.com DFT is also employed to calculate the activation energy barriers for key reaction steps, such as the reduction of the aldehyde group versus decarbonylation. For furfural, the activation energy for reduction to furfuryl alcohol is typically lower than for its decarbonylation to furan. google.com

A DFT study of this compound would provide similar insights, including:

The preferred adsorption geometry on various catalyst surfaces.

The influence of the electron-donating ethyl group on the electronic properties of the furan ring and the carbonyl group.

The energetic profiles and reaction barriers for competing pathways, such as hydrogenation of the aldehyde versus the furan ring, which is critical for catalyst design and selectivity control.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For furanic aldehydes, the MEP typically shows a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for interaction with acidic catalysts or protonation. Studies on furan and thiophene (B33073) have shown that the negative potential associated with the heteroatom and the π-system of the ring determines the geometry of intermolecular interactions. exlibrisgroup.com An MEP analysis of this compound would identify these electron-rich sites, confirming the carbonyl oxygen and the furan ring's π-cloud as key areas for catalytic interactions and chemical reactions.

Hirshfeld surface analysis is a computational tool used to analyze intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to visualize and quantify different types of intermolecular contacts.

Studies on various furan derivatives demonstrate that the crystal packing is often dominated by van der Waals interactions, particularly H···H, O···H, and C···H contacts. nih.govresearchgate.netscispace.com For instance, in one furan-containing benzodiazepine (B76468) derivative, these interactions accounted for 46.8%, 23.5%, and 15.8% of the total Hirshfeld surface, respectively. scispace.com A Hirshfeld analysis of this compound would provide a detailed quantitative breakdown of the forces governing its solid-state structure, which is valuable for understanding its physical properties and for crystal engineering.

The table below shows a representative breakdown of intermolecular contacts from a Hirshfeld analysis of a furan-containing compound, illustrating the type of data obtained.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 46.8 |

| H···O/O···H | 23.5 |

| H···C/C···H | 15.8 |

| Other Contacts | 13.9 |

Data adapted from a study on a furan-benzodiazepine derivative for illustrative purposes. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic absorption spectra. It is a widely used method for predicting the energies of electronic transitions and understanding the nature of these transitions (e.g., π→π* or n→π*).

For aromatic aldehydes, TD-DFT can accurately predict the wavelengths of maximum absorption (λ_max) in their UV-Vis spectra. These calculations help to assign spectral bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A TD-DFT study on this compound would elucidate its electronic structure and predict its optical properties, providing valuable information for photochemical applications or spectroscopic characterization.

Biological and Biomedical Research Applications of 5 Ethyl 2 Furaldehyde

Evaluation of Biological Activities

Research into the biological effects of 5-Ethyl-2-furaldehyde has explored various potential therapeutic applications, from antimicrobial and antitumor screenings to specific enzyme inhibition and effects on melanogenesis.

Antimicrobial Properties

Currently, there is a lack of specific research data in the scientific literature detailing the antimicrobial properties of this compound.

Antitumor Properties

Detailed studies or reports specifically investigating the antitumor properties of this compound are not available in the current body of scientific literature.

Enzyme Inhibition Studies (e.g., Phosphoinositide 3-Kinase γ, HCV NS5B polymerase, Farnesyltransferase)

There is no specific information available in the reviewed scientific literature that details the inhibitory effects of this compound on Phosphoinositide 3-Kinase γ, HCV NS5B polymerase, or Farnesyltransferase.

Melanogenesis Inhibition

This compound has been evaluated for its effects on melanogenesis, the process of melanin (B1238610) synthesis. In a study investigating melanogenesis inhibitors from microbial metabolites, this compound was assessed alongside other furan (B31954) derivatives for its ability to inhibit melanin synthesis in cultured B16F10 mouse melanoma cells. The research found that this compound exhibited a 50% inhibitory effect (IC50) at a concentration of 65 µg/ml. [cite: 1] This finding suggests that the carbon chain length and its position on the furan ring are important factors for the inhibitory activity on melanogenesis. [cite: 1]

| Compound | IC50 (µg/ml) |

| 5-Pentyl-2-furaldehyde | 8.4 |

| This compound | 65 |

| 2-Pentylfuran | 150 |

This table presents the half-maximal inhibitory concentration (IC50) of various furan derivatives on melanin synthesis in B16F10 mouse melanoma cells, as reported in the study by Kim et al. (2012). [cite: 1]

Role in Food Science and Quality Control

In the realm of food science, this compound is recognized primarily as a volatile compound that can form during the thermal processing of foods.

Formation as a Maillard Reaction Product

This compound has been identified as a volatile compound formed during the Maillard reaction. [cite: 5] The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated, contributing to its flavor, aroma, and color. [cite: 9, 10] The formation of various furan derivatives, including furfural (B47365) and its substituted forms, is a known outcome of the degradation of pentose (B10789219) and hexose (B10828440) sugars during this non-enzymatic browning process. [cite: 3, 9] A study on the influence of glutathione (B108866) oxidation and pH on the thermal formation of Maillard-type volatile compounds included this compound in its analysis, confirming its association with this reaction pathway in food systems. [cite: 5]

Precursors and Formation Mechanisms in Food Systems (e.g., coffee, honey, alcoholic beverages)

This compound is a heterocyclic aromatic aldehyde that forms in various food systems during thermal processing. Like other furan derivatives, its formation is primarily a consequence of non-enzymatic browning reactions, including the Maillard reaction and caramelization. researchgate.netpan.olsztyn.pl These reactions involve the degradation of carbohydrates, particularly pentose and hexose sugars, as well as interactions with amino acids, and the oxidation of polyunsaturated fatty acids and carotenoids. researchgate.netnih.gov

The general mechanism for furan formation involves the thermal degradation of sugars, which can proceed through several pathways to form reactive intermediates. nih.gov While specific precursors for this compound are not extensively detailed in the literature, the formation of analogous alkylfurans suggests a pathway involving the reaction of sugar degradation products with other components in the food matrix. For example, the formation of 2-ethylfuran (B109080) has been noted in breakfast cereals during processing steps like extrusion cooking. researchgate.net

The presence of this compound has been identified in various thermally processed foods and beverages:

Coffee: Furans are a predominant group of aromatic compounds in coffee, typically imparting caramel-like odors resulting from the pyrolysis of sugars. oup.comkanegrade.com Compounds like 5-methylfurfural (B50972) are known to contribute to the desirable caramel (B1170704) aroma. oup.com While the specific formation pathway of this compound in coffee is not fully elucidated, it is understood to be part of the complex mixture of over 800 volatile compounds generated during the roasting of green coffee beans. oup.comkanegrade.com

Honey: In honey, the formation of furan derivatives such as 5-hydroxymethylfurfural (B1680220) (HMF) is a well-known indicator of heat treatment or prolonged storage. researchgate.net These compounds arise from the acid-catalyzed dehydration of sugars, primarily fructose (B13574), present in honey. researchgate.net

Alcoholic Beverages: this compound has been reported as a component in rum. thegoodscentscompany.com In aged spirits like whisky and brandy, furanic compounds are generated during the thermal degradation of wood components (hemicelluloses) during barrel toasting and subsequent aging. nih.gov Furfural is a known compound in many alcoholic beverages, contributing sweet and woody notes. semanticscholar.org The formation of this compound in these systems likely follows similar pathways involving sugar degradation under acidic and heated conditions.

| Food System | General Formation Process | Key Precursors (Inferred from related compounds) | Influencing Factors |

|---|---|---|---|

| Coffee | Maillard Reaction & Caramelization during roasting | Sugars (Hexoses, Pentoses), Amino Acids | Roasting time and temperature |

| Honey | Acid-catalyzed sugar dehydration | Fructose, Glucose | Heat treatment, Storage time and temperature, pH |

| Alcoholic Beverages (e.g., Rum, Whisky) | Maillard Reaction, Caramelization, Wood degradation during aging | Sugars, Wood hemicelluloses | Distillation process, Barrel toasting level, Aging duration |

Influence on Flavor and Aroma Profiles

Furanic compounds are significant contributors to the sensory profiles of many foods and beverages, often imparting sweet, caramel, nutty, and toasted aromas. oup.commdpi.comresearchgate.net The specific aroma profile of an individual furan derivative is highly dependent on its chemical structure, concentration, and the food matrix in which it is present. nih.gov

While a specific, detailed sensory description for this compound is not widely available, the flavor profiles of structurally similar furan aldehydes provide insight into its likely contribution:

Furfural: This compound is described as having a sweet, woody, almond, and baked bread-like aroma. semanticscholar.org

5-Methylfurfural: This derivative is associated with spice, caramel, and maple notes and is considered a key contributor to the desirable caramel aroma in roasted coffee. oup.comnih.gov

| Compound | Reported Aroma/Flavor Descriptors | Commonly Found In |

|---|---|---|

| Furfural | Sweet, woody, almond, baked bread semanticscholar.org | Coffee, Bread, Spirits semanticscholar.orgunito.it |

| 5-Methylfurfural | Spice, caramel, maple, nutty, coffee-like oup.comnih.gov | Coffee, Fermented Fish oup.comnih.gov |

| General Furanic Compounds | Caramel-like, toasted, almond-like oup.commdpi.com | Coffee, Aged Wine, Spirits oup.commdpi.com |

Inhibition of Harmful Compound Formation (e.g., PhIP)

During the high-temperature cooking of protein-rich foods, potentially harmful compounds such as heterocyclic amines (HCAs) can form. One of the most studied HCAs is 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). Research has shown that certain compounds generated during the Maillard reaction can inhibit the formation of these HCAs.

Studies on related furan aldehydes have demonstrated a significant inhibitory effect on PhIP formation. Specifically, furfural and 5-methyl-2-furfural have been shown to reduce the levels of PhIP in both chemical models and roasted pork patties. nih.gov The proposed mechanism for this inhibition involves the interaction of the furan compounds with phenylalanine, a key precursor in the formation of PhIP. By reacting with phenylalanine, the furan aldehydes divert it from the reaction pathway that leads to PhIP, thereby reducing its formation. nih.gov

While direct studies on the inhibitory effects of this compound on PhIP formation have not been identified, the demonstrated activity of structurally similar aldehydes like furfural and 5-methyl-2-furfural suggests a potential for similar reactivity. This remains an area for further investigation.

| Inhibitory Compound | Target Harmful Compound | Mechanism of Inhibition | Research Finding |

|---|---|---|---|

| Furfural | PhIP | Reacts with the precursor Phenylalanine | Significantly inhibits PhIP formation in chemical models and pork patties. nih.gov |

| 5-Methyl-2-furfural | PhIP | Reacts with the precursor Phenylalanine | Shows a strong negative correlation with PhIP formation. nih.gov |

| This compound | PhIP | Not yet studied | Data not available. |

Toxicological and Safety Research

Mutagenicity and Genotoxicity Assessments

The toxicological profile of furan and its derivatives is a subject of ongoing research due to their widespread presence in thermally processed foods. Furan itself is classified as a possible human carcinogen (Group 2B) and has been shown to be a potent hepatocarcinogen in rodents. researchgate.netellinikahoaxes.gr The mechanism of furan-induced carcinogenicity is complex, with evidence suggesting both genotoxic and non-genotoxic pathways. ellinikahoaxes.gr The primary metabolite of furan, cis-2-butene-1,4-dial (BDA), is a reactive dialdehyde (B1249045) that can form adducts with DNA, indicating a genotoxic mode of action. nih.govnih.gov

While comprehensive toxicological studies specifically on this compound are limited, research on related alkylated furans provides some context:

Furan: Shows evidence of genotoxicity, with its metabolite BDA being a potent genotoxic agent. nih.govnih.gov Furan has been found to induce chromosomal aberrations in rat splenocytes. nih.gov

2-Methylfuran (2-MF): A 13-week study in rats suggested potential hepatocarcinogenicity at high doses. However, the study also indicated that the carcinogenic mechanism may not involve direct genotoxicity, as there was a lack of increase in in vivo mutagenicity in the liver. nih.gov

Currently, there is a lack of specific data from mutagenicity assays (e.g., Ames test) or in vivo genotoxicity studies for this compound. The GHS classification provided by PubChem indicates hazards such as skin, eye, and respiratory irritation but does not address mutagenicity or carcinogenicity. nih.gov Further research is needed to fully characterize the genotoxic potential of this compound.

Microbial Growth Inhibition and Tolerance Mechanisms (e.g., yeast resistance)

Furan aldehydes, particularly furfural and 5-hydroxymethylfurfural (HMF), are recognized as potent inhibitors of microbial growth, a topic of significant interest in fields like biofuel production where lignocellulosic hydrolysates rich in these compounds are fermented. nih.govresearchgate.net These aldehydes can inhibit the growth of microorganisms like the yeast Saccharomyces cerevisiae by damaging cell walls and membranes, inhibiting DNA, RNA, and protein synthesis, and reducing the activity of key glycolytic enzymes. nih.govbohrium.com

Yeast has developed tolerance mechanisms to counteract the toxic effects of these furan aldehydes. A primary detoxification pathway involves the reduction of the aldehyde group to its corresponding, less toxic, alcohol form. researchgate.net For instance, furfural is converted to furfuryl alcohol. This biotransformation is carried out by various NADPH-dependent oxidoreductases. researchgate.net

Applications in Drug Discovery and Development

This compound serves as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary documented use in this area is as a precursor for the synthesis of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives. sigmaaldrich.com

The benzoxazole (B165842) moiety, which is a core component of the synthesized derivative, is a heterocyclic ring system found in various biologically active compounds. nih.gov Synthetic benzoxazole derivatives have been investigated for a wide spectrum of pharmacological activities, including:

Antimicrobial Activity: A large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton has been studied for potential antimicrobial effects. Screening tests revealed that these compounds are selectively active against Gram-positive bacteria (e.g., Bacillus subtilis) and also possess antifungal properties, including against pathogenic species like Candida albicans. nih.gov

Anticancer Activity: Many of the studied 3-(2-benzoxazol-5-yl)alanine derivatives have demonstrated cytotoxicity against both normal and cancer cell lines. In some cases, the toxicity towards cancer cells was significantly higher than towards normal cells, identifying them as potential leads for the development of new anticancer agents. nih.gov

The use of this compound in the synthesis of these benzoxazole-containing amino acid derivatives highlights its role as a building block in medicinal chemistry for the development of new therapeutic agents. sigmaaldrich.comnih.gov

Design and Synthesis of Derivatives with Enhanced Bioactivity

The chemical structure of this compound, featuring a reactive aldehyde group and a modifiable ethyl group on the furan ring, presents a versatile platform for the synthesis of a diverse library of derivatives. The primary strategy in designing new bioactive molecules from this scaffold involves chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Modification of the Aldehyde Group: The aldehyde functionality is a key site for derivatization. Standard organic reactions can be employed to transform the aldehyde into various other functional groups, each with the potential to interact differently with biological targets. For instance, condensation reactions with amines or hydrazines can yield Schiff bases and hydrazones, respectively. These classes of compounds have been widely investigated for their antimicrobial, anticonvulsant, and anti-inflammatory activities.

Further, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylic acid can then be converted into esters or amides, introducing a range of substituents to probe interactions with biological receptors. The alcohol can be used to form ethers, introducing lipophilic or hydrophilic moieties to modulate the compound's solubility and membrane permeability.

Modification of the Ethyl Group and Furan Ring: While the aldehyde is a more common point of modification, the ethyl group at the 5-position and the furan ring itself offer opportunities for structural diversification. For example, the ethyl group could potentially be functionalized, or alternative alkyl or aryl groups could be introduced at this position to explore the impact on bioactivity.

The synthesis of such derivatives would typically involve multi-step reaction sequences, starting from this compound. The choice of synthetic route would be guided by the desired final structure and the principles of green chemistry to ensure efficiency and sustainability.

A hypothetical synthetic scheme starting from this compound to generate a series of Schiff base derivatives is presented below:

| Reactant 1 | Reactant 2 (Amine) | Resulting Schiff Base Derivative | Potential Bioactivity |

| This compound | Aniline (B41778) | N-(5-ethylfuran-2-ylmethylene)aniline | Antibacterial, Antifungal |

| This compound | 4-Chloroaniline | N-(5-ethylfuran-2-ylmethylene)-4-chloroaniline | Enhanced Antibacterial |

| This compound | 4-Methoxyaniline | N-(5-ethylfuran-2-ylmethylene)-4-methoxyaniline | Antioxidant, Anticancer |

| This compound | Isonicotinohydrazide | (E)-N'-(5-ethylfuran-2-ylmethylene)isonicotinohydrazide | Antitubercular |

Structure-Activity Relationship (SAR) Studies